molecular formula C11H9NO3 B1357086 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid CAS No. 54931-62-3

2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Cat. No.: B1357086
CAS No.: 54931-62-3
M. Wt: 203.19 g/mol
InChI Key: NQDGBUUSUPLGHH-UHFFFAOYSA-N
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Description

2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a heterocyclic compound with the molecular formula C11H9NO3 and a molecular weight of 203.2 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of methyl-substituted aniline derivatives, which undergo cyclization in the presence of oxidizing agents .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, using continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its isoquinoline core. This interaction can modulate biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison: 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other isoquinoline derivatives, it may exhibit distinct pharmacological properties and synthetic utility .

Properties

IUPAC Name

2-methyl-1-oxoisoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-12-6-9(11(14)15)7-4-2-3-5-8(7)10(12)13/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDGBUUSUPLGHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481072
Record name 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54931-62-3
Record name 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the reaction conditions in synthesizing 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid?

A1: The synthesis of this compound (3a) from homophthalic acid involves a two-step process. The first step involves reacting homophthalic acid with dimethylformamide (DMF) and phosphoryl chloride to form 4-(dimethylaminomethylene)isochroman-1,3-dione (2a) []. Critically, the research highlights that using the same reaction conditions (HCl in MeOH) that convert 2a to 3a on analogous compounds (specifically, pyrido and 8-methylquinolino analogs of homophthalic acid) does not yield the corresponding this compound analogs. Instead, these conditions lead to the formation of different products altogether []. This difference in reactivity underscores the importance of carefully considering the specific reactants and conditions when synthesizing these types of compounds.

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